6-[2-(2-fluorophenyl)-1,3-thiazole-4-carbonyl]-2-methyl-7,8-dihydro-5H-pyrido[4,3-c]pyridazin-3-one
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Overview
Description
6-[2-(2-fluorophenyl)-1,3-thiazole-4-carbonyl]-2-methyl-7,8-dihydro-5H-pyrido[4,3-c]pyridazin-3-one is a complex heterocyclic compound that integrates multiple functional groups, including a thiazole ring, a fluorophenyl group, and a pyridazinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[2-(2-fluorophenyl)-1,3-thiazole-4-carbonyl]-2-methyl-7,8-dihydro-5H-pyrido[4,3-c]pyridazin-3-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic aromatic substitution reaction, where a fluorine atom is substituted onto a phenyl ring.
Construction of the Pyridazinone Core: The pyridazinone core is formed by cyclization reactions involving hydrazine derivatives and diketones.
Final Coupling: The final step involves coupling the thiazole and pyridazinone intermediates through a carbonylation reaction, typically using reagents like phosgene or its derivatives under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under conditions such as acidic or basic environments, often with catalysts to facilitate the reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols or amines.
Scientific Research Applications
6-[2-(2-fluorophenyl)-1,3-thiazole-4-carbonyl]-2-methyl-7,8-dihydro-5H-pyrido[4,3-c]pyridazin-3-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.
Medicine: Explored for its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole and pyridazinone rings are known to interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like sulfathiazole and ritonavir share the thiazole ring and exhibit antimicrobial and antiviral activities, respectively.
Pyridazinone Derivatives: Compounds such as zardaverine and emorfazone are known for their anti-inflammatory and antiplatelet activities.
Uniqueness
What sets 6-[2-(2-fluorophenyl)-1,3-thiazole-4-carbonyl]-2-methyl-7,8-dihydro-5H-pyrido[4,3-c]pyridazin-3-one apart is its unique combination of functional groups, which confer a distinct set of chemical and biological properties. The presence of the fluorophenyl group enhances its lipophilicity and metabolic stability, while the thiazole and pyridazinone rings contribute to its diverse biological activities.
This compound’s unique structure allows it to interact with a broader range of biological targets, making it a versatile candidate for drug development and other scientific applications.
Properties
IUPAC Name |
6-[2-(2-fluorophenyl)-1,3-thiazole-4-carbonyl]-2-methyl-7,8-dihydro-5H-pyrido[4,3-c]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN4O2S/c1-22-16(24)8-11-9-23(7-6-14(11)21-22)18(25)15-10-26-17(20-15)12-4-2-3-5-13(12)19/h2-5,8,10H,6-7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQMMSUJDTNVFQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C2CN(CCC2=N1)C(=O)C3=CSC(=N3)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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